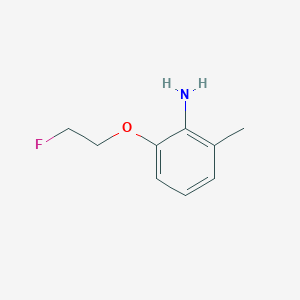
2-(2-Fluoroethoxy)-6-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoroethoxy)-6-methylaniline is an organic compound that belongs to the class of anilines It features a fluoroethoxy group attached to the second carbon of the benzene ring and a methyl group attached to the sixth carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethoxy)-6-methylaniline typically involves the nucleophilic substitution reaction of 2-chloroethanol with 6-methylaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products.
化学反应分析
Types of Reactions
2-(2-Fluoroethoxy)-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
科学研究应用
2-(2-Fluoroethoxy)-6-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(2-Fluoroethoxy)-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(2-Fluoroethoxy)aniline: Lacks the methyl group, which can affect its reactivity and biological activity.
6-Methylaniline: Lacks the fluoroethoxy group, which can influence its chemical properties and applications.
2-(2-Fluoroethoxy)-4-methylaniline: The position of the methyl group can significantly alter the compound’s properties.
Uniqueness
2-(2-Fluoroethoxy)-6-methylaniline is unique due to the presence of both the fluoroethoxy and methyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C9H12FNO |
|---|---|
分子量 |
169.20 g/mol |
IUPAC 名称 |
2-(2-fluoroethoxy)-6-methylaniline |
InChI |
InChI=1S/C9H12FNO/c1-7-3-2-4-8(9(7)11)12-6-5-10/h2-4H,5-6,11H2,1H3 |
InChI 键 |
VVXUTFJZEIANSG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)OCCF)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




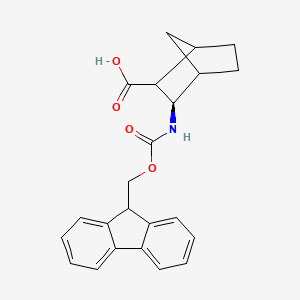
![6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylicacid](/img/structure/B13062301.png)
![5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B13062307.png)

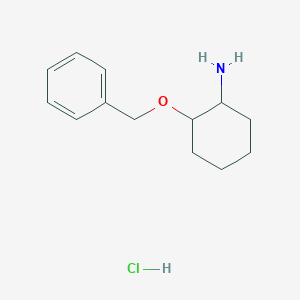
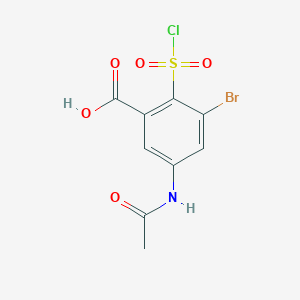



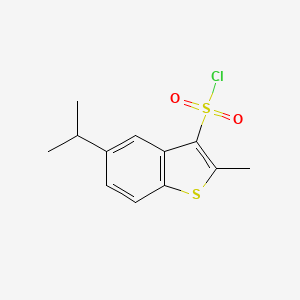
![7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13062355.png)
![5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13062365.png)
